Product packaging for 6-Bromobenzo[e][1,2,4]triazine(Cat. No.:CAS No. 1146293-11-9)

6-Bromobenzo[e][1,2,4]triazine

Cat. No.: B2743427
CAS No.: 1146293-11-9
M. Wt: 210.034
InChI Key: FCVVIRAZEBFIOL-UHFFFAOYSA-N
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Description

6-Bromobenzo[e][1,2,4]triazine (CAS 1146293-11-9) is a brominated derivative of the 1,2,4-triazine heterocycle, serving as a valuable synthetic intermediate in organic and medicinal chemistry research. The 1,2,4-triazine scaffold is a well-known component in biologically active compounds, and the bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures . This compound is part of a class of molecules, the benzo[e][1,2,4]triazines, which can be efficiently synthesized from readily available starting materials like 2-haloanilines through copper-catalyzed domino reactions . Researchers utilize 1,2,4-triazine derivatives as key precursors in the synthesis of other nitrogen-containing heterocycles through reactions such as the inverse electron demand Diels-Alder (IEDDA) . Furthermore, structurally related 1,2,4-triazine and 1,2,4-benzotriazine compounds have demonstrated significant potential in various research fields, including the development of anticancer agents and the study of hypoxia-activated prodrugs, highlighting the therapeutic relevance of this chemical class . Handling Precautions: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Please Note: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3 B2743427 6-Bromobenzo[e][1,2,4]triazine CAS No. 1146293-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,2,4-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVVIRAZEBFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromobenzo E 1 2 3 Triazine and Derivatives

Classical and Contemporary Synthetic Routes to Benzo[e]wikipedia.orgnih.govresearchgate.nettriazines

The construction of the benzo[e] wikipedia.orgnih.govresearchgate.nettriazine ring system can be achieved through various classical and modern synthetic strategies. These methods often involve the formation of the triazine ring onto a pre-existing benzene (B151609) framework. Key approaches include a variety of cyclization reactions, each with its own set of advantages and substrate scope.

Cyclization Reactions for Benzo[e]wikipedia.orgnih.govresearchgate.nettriazine Scaffold Construction

The cornerstone of benzo[e] wikipedia.orgnih.govresearchgate.nettriazine synthesis lies in the cyclization of appropriately substituted acyclic precursors. These reactions can be broadly categorized based on the nature of the bond-forming process and the oxidation state of the intermediates.

Oxidative cyclization is a prominent method for the synthesis of benzo[e] wikipedia.orgnih.govresearchgate.nettriazines, typically proceeding from (arylamino)hydrazones, also known as amidrazones. This approach is characterized by its regiodiversity, where the choice of oxidant and reaction conditions can lead to either the 1,4-dihydrobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine or the fully aromatized Blatter radical.

A notable protocol involves the DBU-catalyzed aerial oxidation of amidrazones in the presence of palladium on carbon (Pd/C). wikipedia.org This method has been successfully applied to the synthesis of various functionally substituted 1,4-dihydrobenzo[e] wikipedia.orgnih.govresearchgate.nettriazines. While a direct synthesis of 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine via this specific protocol is not extensively documented, the synthesis of chloro-substituted analogues provides a strong precedent. For instance, the oxidative cyclization of amidrazones bearing a 4-chlorophenylamino moiety proceeds efficiently. wikipedia.org Given the similar electronic properties of chlorine and bromine, it is highly probable that a 4-bromo-substituted arylamino precursor would undergo a similar transformation to yield the corresponding 6-bromo-1,4-dihydrobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine. The subsequent aromatization to 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine would then be a requisite final step.

Table 1: Oxidative Cyclization of a Chloro-Substituted Amidrazone wikipedia.org

Entry Reactant Reagents and Conditions Product Yield (%)

This table demonstrates the feasibility of the oxidative cyclization for halo-substituted derivatives, providing a model for the synthesis of the bromo-analogue.

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds in heterocyclic synthesis. In the context of benzo[e] wikipedia.orgnih.govresearchgate.nettriazine synthesis, a copper-catalyzed intermolecular N-arylation of 2-iodoaniline (B362364) with hydrazonoyl chlorides presents a direct and efficient route. dntb.gov.ua This approach avoids the pre-functionalization required for many other cyclization methods.

The reaction proceeds under mild conditions, typically using a copper catalyst in a suitable solvent like THF at room temperature, and does not necessitate the use of a ligand. dntb.gov.ua To synthesize 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine using this methodology, one would start with 4-bromo-2-iodoaniline. The copper-catalyzed coupling of this precursor with a suitable hydrazonoyl chloride would lead to an intermediate that subsequently cyclizes to form the desired 6-bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine scaffold. The versatility of the hydrazonoyl chloride component allows for the introduction of various substituents at the 3-position of the triazine ring.

Table 2: Conceptual Copper-Catalyzed Synthesis of 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine

Reactant 1 Reactant 2 Catalyst Conditions Product

This conceptual table outlines the key components for the synthesis of the target compound via a copper-catalyzed pathway.

Reductive cyclization offers another classical and reliable pathway to the benzo[e] wikipedia.orgnih.govresearchgate.nettriazine core. This method typically involves the reduction of a nitro group in a suitably substituted precursor, which then facilitates an intramolecular cyclization. A common starting material for this strategy would be a derivative of 2-nitroaniline.

For the synthesis of 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine, a plausible precursor would be an N-substituted derivative of 4-bromo-2-nitroaniline (B116644). The specific substituent would be chosen to provide the necessary atoms for the formation of the triazine ring. For example, a hydrazide derivative of 4-bromo-2-nitroaniline could be employed. Reduction of the nitro group, often with reagents like tin(II) chloride or through catalytic hydrogenation, would generate an amino group that can then react intramolecularly with the side chain to form the triazine ring. This method is advantageous as it utilizes readily available starting materials.

As mentioned in the section on oxidative cyclization, the cyclization of amidrazones is a central and versatile strategy for constructing the benzo[e] wikipedia.orgnih.govresearchgate.nettriazine skeleton. wikipedia.org This approach begins with the synthesis of the amidrazone precursor, which itself is typically prepared in a multi-step sequence.

The synthesis of the required amidrazone for producing a 6-bromo derivative would start from 4-bromoaniline. Diazotization of 4-bromoaniline, followed by a Japp–Klingemann reaction with a suitable active methylene (B1212753) compound (e.g., a chloroacetoacetic ester), would yield a functionalized chlorohydrazone. Subsequent treatment of this chlorohydrazone with an appropriate amine would afford the target amidrazone. This amidrazone can then be subjected to oxidative cyclization conditions, as previously described, to yield the 1,4-dihydrobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine. wikipedia.org

Table 3: General Synthetic Scheme for 6-Bromo-1,4-dihydrobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine via Amidrazone Cyclization

Step Starting Material Reagents Intermediate/Product
1 4-Bromoaniline NaNO2, HCl; then Chloroacetoacetic ester Functionalized Chlorohydrazone
2 Functionalized Chlorohydrazone Amine Amidrazone

This table outlines the multi-step process for accessing the target scaffold through the versatile amidrazone cyclization pathway.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific one-pot MCRs for the direct synthesis of 6-Bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine are not widely reported, the principles of MCRs can be applied to the synthesis of related 1,2,4-triazine (B1199460) systems.

For example, substituted 1,2,4-triazines can be prepared in a one-pot reaction involving the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.netarkat-usa.org Adapting such a strategy to the benzo-fused system would require a starting material that incorporates the ortho-aminoaryl functionality. A hypothetical one-pot synthesis of a 6-bromobenzo[e] wikipedia.orgnih.govresearchgate.nettriazine derivative could involve the reaction of a 4-bromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound and a suitable nitrogen source, all in a single reaction vessel. The development of such a multicomponent reaction would offer a streamlined and efficient route to this important heterocyclic system.

Derivatization Strategies for Pre-formed Benzo[e]researchgate.netptfarm.plnih.govtriazine Cores

Once the benzotriazine core is synthesized, it can be further modified to introduce various functional groups, enhancing its utility in different applications.

Halogenated benzo[e] researchgate.netptfarm.plnih.govtriazines are valuable precursors for introducing a variety of nucleophiles onto the aromatic ring. The presence of the electron-withdrawing triazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comurfu.ru This strategy is particularly effective when electron-withdrawing groups are positioned ortho or para to the halogen leaving group, as they stabilize the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halide, leading to a diverse array of substituted benzotriazines. beilstein-journals.org

The reactivity of the halogen in these SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis, and these methods are readily applicable to halogenated benzo[e] researchgate.netptfarm.plnih.govtriazines. beilstein-journals.org

Palladium-catalyzed coupling reactions , such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are widely used to introduce aryl, vinyl, alkynyl, and amino groups, respectively, onto the benzotriazine scaffold. researchgate.netnih.gov These reactions offer a high degree of functional group tolerance and are generally high-yielding. For instance, 6-bromobenzo[e] researchgate.netptfarm.plnih.govtriazine can be coupled with various boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 6-aryl or 6-alkynyl derivatives. masterorganicchemistry.com

Copper-catalyzed coupling reactions , often referred to as Ullmann-type reactions, provide a complementary approach for forming C-N, C-O, and C-S bonds. These reactions are particularly useful for coupling aryl halides with amines, phenols, and thiols. While palladium catalysis is often preferred for its broader scope and milder conditions, copper catalysis can be advantageous in specific cases, especially for the synthesis of certain N- and O-arylated products.

Coupling ReactionCatalystReactantsProduct
SuzukiPalladium6-Bromobenzotriazine, Arylboronic acid6-Arylbenzotriazine
SonogashiraPalladium/Copper6-Bromobenzotriazine, Terminal alkyne6-Alkynylbenzotriazine
Buchwald-HartwigPalladium6-Bromobenzotriazine, Amine6-Aminobenzotriazine
UllmannCopper6-Bromobenzotriazine, Alcohol/Amine6-Alkoxy/Aminobenzotriazine

Functional group interconversions on a pre-functionalized benzo[e] researchgate.netptfarm.plnih.govtriazine ring allow for the synthesis of derivatives that may not be directly accessible through cyclization or coupling reactions. These transformations can include oxidation, reduction, hydrolysis, and other standard organic reactions to modify existing substituents. For example, a nitro group on the benzotriazine ring can be reduced to an amino group, which can then be further derivatized. Similarly, an ester group can be hydrolyzed to a carboxylic acid, providing a handle for further modifications such as amide bond formation.

Specific Synthesis of 6-Bromobenzo[e]researchgate.netptfarm.plnih.govtriazine

The introduction of a bromine atom at the 6-position of the benzo[e] researchgate.netptfarm.plnih.govtriazine ring is a key transformation for accessing a wide range of derivatives through subsequent cross-coupling and substitution reactions.

Introduction of Bromine via Direct Halogenation

The direct bromination of the benzo[e] researchgate.netptfarm.plnih.govtriazine core is achieved through an electrophilic aromatic substitution reaction. In this type of reaction, a bromine electrophile attacks the electron-rich benzene portion of the molecule. The regioselectivity of this substitution is governed by the electronic properties of the fused triazine ring. The triazine ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, substitution still occurs, and the directing effect of the triazine ring generally favors substitution at the C-6 and C-8 positions.

Synthesis from Pre-brominated Aromatic Precursors

A primary strategy for the synthesis of 6-bromobenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine involves the cyclization of a pre-brominated aromatic diamine. The most common precursor for this approach is 4-bromo-1,2-phenylenediamine. This starting material can be synthesized through the bromination of o-phenylenediamine, followed by purification.

The core reaction to form the benzo[e] researchgate.netwikipedia.orgijsrch.comtriazine ring from 4-bromo-1,2-phenylenediamine typically involves condensation with a 1,2-dicarbonyl compound or its equivalent. While specific literature detailing the reaction with glyoxal (B1671930) to form the unsubstituted 6-bromobenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine is not abundant, the general synthesis of quinoxalines (a related benzodiazine) from o-phenylenediamines and glyoxal is a well-established transformation. sapub.orgresearchgate.net This analogous reaction suggests a feasible pathway wherein 4-bromo-1,2-phenylenediamine is reacted with a suitable dicarbonyl species to yield the desired triazine. The reaction mechanism involves the initial formation of a diimine intermediate, followed by cyclization and subsequent oxidation to the aromatic benzotriazine system.

A plausible synthetic route starting from 4-bromo-o-phenylenediamine is outlined below:

StepReactant 1Reactant 2Reagents/ConditionsProduct
1o-PhenylenediamineBromo reagent (e.g., NaBr/H₂O₂)Acetic acid, Acetic anhydride4-Bromo-o-phenyl diacetyl amide
24-Bromo-o-phenyl diacetyl amide5N NaOH(aq)Methanol, Heat4-Bromo-1,2-phenylenediamine
34-Bromo-1,2-phenylenediamineGlyoxalAcid or base catalysis6-Bromobenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine

This table outlines a general synthetic approach based on established chemical principles.

Palladium-Catalyzed Coupling from 6-Brominated Triazines

The bromine atom at the 6-position of the benzo[e] researchgate.netwikipedia.orgijsrch.comtriazine ring serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. While specific examples for 6-bromobenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine are not extensively documented, the Suzuki-Miyaura coupling of other brominated heterocyclic compounds is a common and efficient transformation. researchgate.netuzh.ch The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF).

Coupling PartnerCatalystLigandBaseSolventProduct
Arylboronic acidPd(OAc)₂ or Pd₂(dba)₃Phosphine (B1218219) ligand (e.g., PPh₃, XPhos)K₂CO₃, CsF, or other basesToluene, Dioxane, or DMF6-Arylbenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine
Alkenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water6-Alkenylbenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine

This table represents typical conditions for Suzuki-Miyaura reactions based on general knowledge of the coupling of aryl bromides.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 6-position. The reaction typically employs a palladium precatalyst and a specialized phosphine ligand. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and depends on the nature of the amine coupling partner.

AmineCatalystLigandBaseSolventProduct
Primary or Secondary AminePd₂(dba)₃ or Pd(OAc)₂Buchwald ligands (e.g., BINAP, XPhos)NaOt-Bu or K₃PO₄Toluene or Dioxane6-(Amino)benzo[e] researchgate.netwikipedia.orgijsrch.comtriazine
Ammonia equivalentPd(OAc)₂Josiphos-type ligandK₂CO₃Toluene6-Aminobenzo[e] researchgate.netwikipedia.orgijsrch.comtriazine

This table illustrates general conditions for Buchwald-Hartwig amination reactions applied to aryl bromides.

The development of these synthetic methodologies is crucial for the exploration of the chemical space around the benzo[e] researchgate.netwikipedia.orgijsrch.comtriazine scaffold, facilitating the synthesis of novel compounds with potential applications in various fields of chemical research.

Chemical Reactivity and Transformation of 6 Bromobenzo E 1 2 3 Triazine

Reactivity of the Bromine Atom on the Benzo[e]nih.govacs.orgnih.govtriazine Nucleus

The bromine atom at the C6 position of the benzo[e] nih.govacs.orgnih.govtriazine core serves as a versatile functional handle, enabling a variety of synthetic transformations. Its reactivity is largely dictated by the electron-withdrawing effect of the fused triazine system, which makes the C-Br bond susceptible to nucleophilic attack and facilitates its participation in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzo[e] nih.govacs.orgnih.govtriazine ring system is inherently electron-poor due to the presence of three electronegative nitrogen atoms. This electronic feature significantly activates aryl halides attached to the benzene (B151609) portion of the molecule toward nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com Consequently, the bromine atom at the 6-position is expected to be an effective leaving group, readily displaced by a range of nucleophiles.

This reactivity is analogous to that observed in other halo-substituted benzo[e] nih.govacs.orgnih.govtriazines. For instance, 3-chloro- and 3-iodobenzo[e] nih.govacs.orgnih.govtriazine have been shown to react with various nucleophiles, including amines (e.g., aniline, morpholine), alkoxides (e.g., methoxide, ethoxide), and thiolates, to yield the corresponding substituted products. nih.govresearchgate.net The SNAr mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgnih.gov The electron-withdrawing triazine ring is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.comdalalinstitute.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and aryl bromides are common substrates for these transformations. The 6-bromo substituent on the electron-deficient benzo[e] nih.govacs.orgnih.govtriazine nucleus is well-suited for such reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org Research on the closely related 6- and 7-halo-1,2,4-benzotriazine 1-oxides has demonstrated successful Suzuki coupling with a variety of aryl and cyclopropyl boronic acids. nih.gov These reactions typically employ a palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine or SPhos) and a base like potassium phosphate or cesium carbonate. nih.gov Given this precedent, 6-bromobenzo[e] nih.govacs.orgnih.govtriazine is expected to readily couple with boronic acids to furnish 6-aryl- or 6-vinylbenzo[e] nih.govacs.orgnih.govtriazines. The reactivity of the halide in Suzuki couplings generally follows the order I > Br > Cl. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganicreactions.orglibretexts.org This reaction is widely applicable to a range of aryl bromides under mild conditions, typically using a palladium(0) source, a copper(I) salt (e.g., CuI), and an amine base. researchgate.netorganic-chemistry.org Although specific examples with 6-bromobenzo[e] nih.govacs.orgnih.govtriazine are not prominently documented, its electronic properties make it a prime candidate for this transformation to produce 6-alkynylbenzo[e] nih.govacs.orgnih.govtriazines.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction provides a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction has been successfully applied to 6- and 7-halo-1,2,4-benzotriazine 1-oxides, which were coupled with anilines and alkylamines to afford the corresponding amino-substituted derivatives in good yields. nih.gov The catalytic system typically consists of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide. chemspider.comacsgcipr.org This methodology is expected to be directly applicable to 6-bromobenzo[e] nih.govacs.orgnih.govtriazine for the synthesis of a diverse array of 6-amino-substituted derivatives.

Reactivity of the Benzo[e]nih.govacs.orgnih.govtriazine Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions, such as nitration and sulfonation, are characteristic reactions of benzene and its derivatives. masterorganicchemistry.com However, the fused triazine ring acts as a powerful electron-withdrawing group, which strongly deactivates the attached benzene ring towards attack by electrophiles. This deactivation is analogous to that seen in other aromatic systems bearing strongly deactivating substituents like a nitro group. Consequently, forcing conditions (e.g., high temperatures, strong acids) would likely be required to achieve any substitution.

Should a reaction occur, the directing effect of the fused triazine ring would need to be considered. The triazine moiety deactivates all positions on the benzene ring, but the deactivation is most pronounced at the positions ortho (C5, C8a) and para (C7) to the ring fusion. Therefore, any electrophilic attack would be predicted to occur at the C7 or C8 positions, which are meta to the deactivating triazine nitrogens. Predicting the precise regioselectivity between C7 and C8 is complex and would be influenced by the specific electrophile and reaction conditions.

Oxidative Transformations (e.g., N-oxidation)

The nitrogen atoms within the 1,2,4-triazine (B1199460) ring are susceptible to oxidation, particularly the N1 and N4 atoms, which possess lone pairs of electrons. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can lead to the formation of N-oxides. The synthesis and reactivity of 1,2,4-benzotriazine (B1219565) 1-oxides and 1,4-dioxides are well-established, indicating that the benzo[e] nih.govacs.orgnih.govtriazine core is amenable to this transformation. nih.gov For instance, the synthesis of a 1-oxide analog of 3-iodobenzo[e] nih.govacs.orgnih.govtriazine has been reported. nih.govresearchgate.net The formation of an N-oxide can further modify the electronic properties of the ring system, potentially influencing the reactivity of other substituents.

Reductive Processes

The triazine portion of the benzo[e] nih.govacs.orgnih.govtriazine system can undergo reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or treatment with chemical reducing agents can lead to the saturation of the heterocyclic ring. This can result in the formation of 1,4-dihydrobenzo[e] nih.govacs.orgnih.govtriazine or, with more vigorous reduction, the corresponding tetrahydro derivative. nih.gov The 1,4-dihydro derivatives are particularly significant as they are the direct precursors to stable nitrogen-centered free radicals known as Blatter radicals. nih.govrsc.org

It is also noted that the choice of reducing agent is critical, as overly strong conditions can lead to ring contraction. For example, the use of reducing metals like zinc or copper in acidic media has been reported to cause the reductive transformation of benzotriazines into benzimidazoles, a process that involves the cleavage and re-formation of the heterocyclic ring. acs.org

Table of Mentioned Compounds

Ring Fission and Rearrangement Reactions (e.g., with Grignard Reagents)

The benzo[e] acs.orgnih.govrsc.orgtriazine core, while aromatic, possesses sites susceptible to nucleophilic attack that can lead to ring-opening or rearrangement reactions, particularly when activated. The reaction of benzo[e] acs.orgnih.govrsc.orgtriazine derivatives with strong nucleophiles like Grignard reagents can induce significant molecular transformations.

While specific studies on 6-bromobenzo[e] acs.orgnih.govrsc.orgtriazine are not extensively documented in this context, research on related structures, such as 5,6-benzo-1,2,4-triazine 1-oxides, provides valuable insights. The reaction of these N-oxides with phenylmagnesium bromide has been shown to result in a fission of the triazine ring. This process leads to the formation of benzimidazoles and 2-acylaminoazobenzenes, indicating a complex reaction pathway involving nucleophilic addition followed by ring cleavage and rearrangement rsc.org.

The proposed mechanism for the reaction of the N-oxide involves the initial attack of the Grignard reagent at an electrophilic carbon of the triazine ring, which is activated by the N-oxide group. This addition disrupts the aromaticity and introduces instability, leading to the cleavage of N-N bonds within the triazine ring. Subsequent intramolecular reactions and rearrangements of the resulting intermediates lead to the observed stable heterocyclic products. Although this reaction is on the N-oxide derivative, it highlights the potential for Grignard reagents to induce profound changes in the benzo[e] acs.orgnih.govrsc.orgtriazine skeleton. The presence of a bromine atom at the 6-position would be expected to influence the electronic properties of the benzene ring, but the fundamental susceptibility of the triazine ring to nucleophilic attack and subsequent fission likely remains.

Cycloaddition Reactions (e.g., Polar [3+2] and [4+2]-Cycloadditions)

The electron-deficient nature of the 1,2,4-triazine ring makes it a suitable component in inverse-electron-demand Diels-Alder reactions, a type of [4+2]-cycloaddition. In these reactions, the triazine acts as the diene and reacts with electron-rich dienophiles. The reactivity of the benzo[e] acs.orgnih.govrsc.orgtriazine system in such cycloadditions is influenced by the substituents on both the benzo and triazine moieties.

[4+2]-Cycloaddition Reactions:

Substituted 1,2,4-triazines are known to participate in [4+2]-cycloaddition reactions with various dienophiles. For instance, the reaction of 1,2,4,5-tetrazines (which are even more electron-deficient) with enamines can proceed via a [4+2] cycloaddition across two nitrogen atoms (N1/N4), followed by a retro-[4+2] cycloaddition to eliminate a nitrile and form a 1,2,4-triazine. This demonstrates the inherent reactivity of the triazine system in such transformations. While not a direct cycloaddition of a benzo[e] acs.orgnih.govrsc.orgtriazine, it illustrates the mechanistic possibilities.

Polar [3+2] Cycloadditions:

The 1,2,4-triazine scaffold can also be involved in 1,3-dipolar cycloaddition reactions. For example, 1,2,4-triazin-1-ium ylides, generated from the corresponding 1-alkyl-1,2,4-triazinium salts, can react as 1,3-dipoles with electron-poor dipolarophiles acs.org. This reaction provides a direct route to polysubstituted pyrrolo[2,1-f] acs.orgnih.govrsc.orgtriazines acs.org. The reaction proceeds with good yields and can be regio- and diastereoselective acs.org. While this specific example involves a cationic triazine derivative, it illustrates the potential for the triazine ring to participate in [3+2] cycloaddition modes when appropriately activated.

The following table summarizes representative cycloaddition reactions involving triazine systems, which can be considered analogous to the potential reactivity of 6-bromobenzo[e] acs.orgnih.govrsc.orgtriazine.

Reaction TypeTriazine SystemReactantProduct TypeReference
[4+2] Cycloaddition1,2-Diaza-1,3-diene (derived from an azo compound)NitrilesTetrahydronaphtho[1,2-e] acs.orgnih.govrsc.orgtriazines acs.org
1,3-Dipolar Cycloaddition1,2,4-Triazin-1-ium ylidesElectron-poor dipolarophilesPyrrolo[2,1-f] acs.orgnih.govrsc.orgtriazines acs.org
[4+2] CycloadditionSubstituted 1,2,3-TriazinesEnamines, Amidines, YnaminesPyridines, Pyrimidines nih.govacs.org

Reaction Mechanisms and Kinetic Studies

The study of reaction mechanisms and kinetics provides a deeper understanding of the chemical transformations of 6-bromobenzo[e] acs.orgnih.govrsc.orgtriazine, allowing for the prediction of product formation and the optimization of reaction conditions.

Elucidation of Mechanistic Pathways for Key Transformations

Detailed mechanistic studies for the specific reactions of 6-bromobenzo[e] acs.orgnih.govrsc.orgtriazine are scarce. However, the mechanisms of similar reactions in related heterocyclic systems have been investigated, often with the aid of computational methods.

Mechanism of Nucleophilic Attack and Ring Fission:

For the reaction of benzo[e] acs.orgnih.govrsc.orgtriazine 1-oxides with Grignard reagents, the proposed mechanism involves a nucleophilic addition of the Grignard reagent to an electrophilic carbon atom of the triazine ring. This initial step is followed by a series of bond cleavages and rearrangements. The N-oxide functionality plays a crucial role in activating the ring towards this initial attack. The fission of the N-N bond is a key step, leading to an open-chain intermediate that subsequently cyclizes to form the observed benzimidazole and 2-acylaminoazobenzene products rsc.org.

Mechanism of Cycloaddition Reactions:

The mechanism of inverse-electron-demand Diels-Alder reactions involving triazines is generally concerted, proceeding through a cyclic transition state. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. The electronic nature of the substituents on both the triazine (diene) and the dienophile plays a critical role in determining the energy of the HOMO and LUMO and thus the reaction rate and selectivity. For instance, in the cycloaddition of substituted 1,2,3-triazines, the electronic and steric effects of the substituents have been shown to impact the reactivity, the mode of cycloaddition (e.g., C4/N1 vs. C5/N2), and the regioselectivity nih.govacs.org. DFT calculations have been employed to support the proposed mechanisms in similar cycloaddition reactions, for example, in the formation of tetrahydronaphtho[1,2-e] acs.orgnih.govrsc.orgtriazines acs.org.

In 1,3-dipolar cycloadditions of 1,2,4-triazinium ylides, the reaction is also believed to be a concerted process. DFT calculations have been used to complement experimental data, demonstrating that the reactions can be highly regio- and diastereoselective acs.org.

Kinetic Analysis of Reaction Rates and Selectivity

The rate of cycloaddition reactions involving triazines is highly dependent on the electronic properties of the substituents. For 1,2,3-triazines, it has been observed that electron-withdrawing groups on the triazine ring enhance the reactivity towards electron-rich dienophiles nih.govacs.org. This is consistent with the principles of inverse-electron-demand Diels-Alder reactions. The bromine atom at the 6-position of benzo[e] acs.orgnih.govrsc.orgtriazine is an electron-withdrawing group through its inductive effect, which would be expected to have a modest activating effect on the cycloaddition reactivity of the triazine ring.

In a study of nucleophilic addition to 1,2,3-triazine 1-oxides, it was noted that product formation was faster with the N-oxides compared to their deoxygenated counterparts in IEDDA cycloadditions with C- and N-nucleophiles nih.gov. This suggests that the N-oxide group can significantly enhance the reaction rate.

The selectivity of these reactions (regio- and stereoselectivity) is also a critical aspect. In the cycloaddition of substituted 1,2,3-triazines with enamines, the regioselectivity was found to be exclusively controlled, leading to a single pyridine product nih.gov. The factors governing this selectivity are a combination of steric and electronic effects, which can be rationalized by considering the coefficients of the frontier molecular orbitals of the reactants.

The following table provides a conceptual overview of how substituents might influence the kinetics of reactions involving the benzo[e] acs.orgnih.govrsc.orgtriazine system, based on general principles and data from related compounds.

Reaction TypeEffect of Electron-Withdrawing Substituent (like 6-Bromo)Expected Outcome on RateExpected Influence on Selectivity
Nucleophilic Attack (e.g., by Grignard Reagents)Increases electrophilicity of the triazine ring carbons.Likely to increase the rate of the initial nucleophilic addition.May influence the site of initial attack, depending on the relative activation of different positions.
Inverse-Electron-Demand [4+2] CycloadditionLowers the LUMO energy of the triazine (diene).Should increase the reaction rate with electron-rich dienophiles.Could alter the regioselectivity by modifying the FMO coefficients.
1,3-Dipolar Cycloaddition (of derived ylides)May influence the stability and reactivity of the ylide intermediate.The effect is not straightforward to predict without specific data.Likely to have an impact on the regio- and diastereoselectivity of the cycloaddition.

Advanced Spectroscopic and Structural Characterization of 6 Bromobenzo E 1 2 3 Triazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine is expected to display four distinct signals in the aromatic region, corresponding to the four protons of the molecule. Based on the analysis of the parent benzo[e] researchgate.netbldpharm.comresearchgate.nettriazine and known substituent effects of bromine on an aromatic ring, the chemical shifts (δ) can be predicted. acs.orglibretexts.org The proton on the triazine ring (H-3) is anticipated to be the most deshielded, appearing furthest downfield as a singlet. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene system.

Specifically, H-5, being ortho to the bromine atom, would appear as a doublet. H-8, ortho to the fused triazine ring, would also be a doublet. H-7, situated between the other two protons on the benzene ring, would present as a doublet of doublets.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-39.0 - 9.5s (singlet)-
H-58.2 - 8.5d (doublet)J ≈ 2.0 - 2.5
H-88.0 - 8.3d (doublet)J ≈ 8.5 - 9.0
H-77.8 - 8.1dd (doublet of doublets)J ≈ 8.5 - 9.0, 2.0 - 2.5

Predicted data based on related structures and known substituent effects. acs.orgpressbooks.pub

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals, corresponding to the seven carbon atoms in the 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine structure. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent. The carbon atom directly bonded to the bromine (C-6) will be significantly influenced by the heavy atom effect. Carbons within the triazine ring (C-3, C-4a, and C-8a) are expected at the lower field end of the spectrum due to the adjacent nitrogen atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-3155 - 160
C-4a145 - 150
C-8a140 - 145
C-5130 - 135
C-6120 - 125
C-7135 - 140
C-8125 - 130

Predicted data based on related structures. acs.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons. Key correlations expected are between H-7 and H-8, as well as a weaker correlation between H-7 and H-5, confirming their positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-7 to C-7, and H-8 to C-8, providing definitive one-bond connectivity information.

Nuclear Overhauser Effect Spectroscopy (NOESY): For a rigid, planar molecule like 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine, NOESY correlations would show through-space proximity. The expected correlations would largely overlap with the COSY correlations, showing spatial closeness between adjacent protons like H-7 and H-8.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.orgpressbooks.pub The region between 1400 and 1600 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic and heteroaromatic rings. The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 550 and 750 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary data. The symmetric vibrations of the benzo[e] researchgate.netbldpharm.comresearchgate.nettriazine ring system, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=C / C=N Ring Stretches1400 - 1600
C-H Out-of-plane Bending750 - 900
C-Br Stretch550 - 750

Predicted data based on characteristic group frequencies for aromatic and halogenated compounds. libretexts.orgdocbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula of a compound. For 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine (C₇H₄BrN₃), the calculated monoisotopic mass is approximately 208.9616 Da.

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. youtube.com Consequently, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of almost equal intensity, separated by two mass units. youtube.comnih.gov This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Plausible fragmentation pathways for this molecule under electron ionization could involve the loss of stable neutral molecules such as dinitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the triazine ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The UV-visible absorption spectrum of 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine is expected to arise from π→π* and n→π* electronic transitions within the conjugated aromatic system. acs.org The parent benzo[e] researchgate.netbldpharm.comresearchgate.nettriazine shows strong absorptions in the UV region. The presence of the bromine atom, acting as an auxochrome, is likely to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. researchgate.net The spectrum would likely exhibit multiple bands corresponding to the different electronic transitions within the π-system.

Fluorescence Spectroscopy: Many nitrogen-containing heteroaromatic compounds are not strongly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state, which facilitates non-radiative decay pathways. Whether 6-Bromobenzo[e] researchgate.netbldpharm.comresearchgate.nettriazine exhibits significant fluorescence would require experimental measurement. If it is fluorescent, analysis would include determining its excitation and emission maxima, Stokes shift, and quantum yield.

X-ray Crystallography and Solid-State Structure Analysis

While specific single-crystal X-ray diffraction data for 6-Bromobenzo[e] acs.orgacs.orgrsc.orgtriazine is not extensively detailed in publicly accessible literature, significant structural characteristics can be inferred from closely related analogues, such as 6-methyl-3-phenylbenzo[e] acs.orgacs.orgrsc.orgtriazine. researchgate.net The analysis of these related structures provides a robust framework for understanding the molecular geometry, conformation, and intermolecular interactions that define the solid-state architecture of the 6-bromo derivative.

Determination of Molecular Geometry and Conformation

The molecular structure of benzo[e] acs.orgacs.orgrsc.orgtriazine derivatives is characterized by a planar heteroaromatic framework. researchgate.net Studies on analogues like 6-methyl-3-phenylbenzo[e] acs.orgacs.orgrsc.orgtriazine confirm that the fused benzo and triazine rings form a core with extensive π-conjugation. researchgate.net Structural analyses of these related compounds show that substitutions on the benzo ring, such as a methyl group, have a minimal impact on the core geometry of the heterocyclic system. researchgate.net

Based on these findings, 6-Bromobenzo[e] acs.orgacs.orgrsc.orgtriazine is expected to possess a highly planar molecular conformation. The bromine atom at the 6-position is coplanar with the fused aromatic rings. This planarity is a key feature, influencing the compound's electronic properties and its packing in the solid state. The bond lengths and angles within the benzo[e] acs.orgacs.orgrsc.orgtriazine core are anticipated to be consistent with those of a delocalized heteroaromatic system. researchgate.net

Table 1: Representative Bond Lengths in the Benzo[e] acs.orgacs.orgrsc.orgtriazine Core (Based on Analogous Structures) Data inferred from published values for related benzo[e] acs.orgacs.orgrsc.orgtriazine derivatives. researchgate.net

BondTypical Length (Å)Bond Type
C-N1.31 - 1.37Aromatic C-N
N-N~1.32Aromatic N-N
C-C (benzo)1.37 - 1.41Aromatic C-C
C-C (fused)~1.42Aromatic C-C

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For planar aromatic systems like benzo[e] acs.orgacs.orgrsc.orgtriazines, π–π stacking is a dominant force in determining the crystal architecture. researchgate.net In the crystal structures of analogous compounds, molecules are observed to form one-dimensional columnar arrangements through these stacking interactions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical derivatives)

Radical derivatives of benzo[e] acs.orgacs.orgrsc.orgtriazine, often referred to as Blatter radicals, are a class of stable free radicals. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and essential technique for characterizing these paramagnetic species. acs.org The technique provides detailed information about the electronic environment of the unpaired electron and its interaction with surrounding magnetic nuclei.

EPR studies of benzo[e] acs.orgacs.orgrsc.orgtriazinyl radicals show that the spin density of the unpaired electron is primarily delocalized over the 1,2,4-triazine (B1199460) ring, specifically the amidrazonyl fragment. acs.org This delocalization is key to the exceptional stability of these radicals. digitellinc.com The EPR spectrum is characterized by hyperfine coupling constants (hfcc) arising from the interaction of the electron spin with the nuclear spins of the nitrogen atoms in the triazine ring. acs.org

The largest hyperfine coupling is observed with the nitrogen atom at the N-1 position. acs.org The nitrogen atoms at the N-2 and N-4 positions exhibit smaller and nearly equivalent coupling constants. acs.org These hfcc values are distinctive fingerprints that confirm the identity of the benzotriazinyl radical and provide insight into its electronic structure. acs.org

Table 2: Typical EPR Hyperfine Coupling Constants for Benzo[e] acs.orgacs.orgrsc.orgtriazinyl Radicals Data from published EPR studies on the benzotriazinyl radical system. acs.org

NucleusTypical hfcc (Gauss)
N-1~ 7.5
N-2~ 5.1
N-4~ 5.1

Theoretical and Computational Chemistry Studies on 6 Bromobenzo E 1 2 3 Triazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the molecular properties of compounds like 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine. These methods solve the electronic Schrödinger equation to provide detailed information about a molecule's structure and energy. For related 1,2,4-triazine (B1199460) systems, DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been successfully used to optimize molecular geometries and calculate electronic properties. nih.govnih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an indicator of chemical reactivity and kinetic stability. irjweb.com

For various substituted 1,2,4-triazine and 1,3,5-triazine derivatives, studies have shown that the distribution of HOMO and LUMO densities is heavily influenced by the nature and position of substituents. colab.ws Typically, in such aromatic systems, the HOMO and LUMO are distributed across the π-conjugated framework. For 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine, it would be expected that the HOMO and LUMO are delocalized over the fused ring system, with potential contributions from the bromine atom's lone pairs and orbitals. However, specific energy values and orbital distribution maps for this compound are not available in the reviewed literature.

Table 1: Hypothetical Electronic Properties for 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine (Note: The following data is illustrative of typical computational outputs and is not based on actual published results for this specific compound.)

PropertyCalculated Value (Illustrative)Significance
EHOMO-6.5 eVElectron-donating capability
ELUMO-1.8 eVElectron-accepting capability
Energy Gap (ΔE)4.7 eVChemical reactivity and stability

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Accurate predictions require appropriate selection of functional, basis set, and solvent models to compare with experimental data. github.io While experimental ¹H NMR data for a related compound, 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine, has been reported reading.ac.uk, specific computational predictions for 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine are absent.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govbeilstein-journals.org These calculations help assign experimental absorption bands to specific molecular orbital transitions, such as π → π* or n → π*. mdpi.com For related triazine-based dyes, TD-DFT has been used to simulate absorption spectra and understand the influence of different substituents on the electronic transitions. nih.govresearchgate.net No such specific TD-DFT data exists for 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable insights into reaction mechanisms by mapping the potential energy surface, locating transition states, and calculating activation energy barriers. For 1,2,4-triazines, computational studies have been used to analyze their participation in reactions like hetero-Diels-Alder cycloadditions, determining their reactivity and regioselectivity compared to other heterocycles. researchgate.net Similarly, the mechanism for the formation and reaction of other triazine derivatives, such as H₂S scavenging by hexahydro-1,3,5-triazines, has been elucidated using DFT calculations to map the multi-step reaction pathway. researchgate.netnih.gov A computational study of 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine could, for instance, explore its susceptibility to nucleophilic aromatic substitution or its behavior in cycloaddition reactions; however, no such mechanistic studies have been published.

Conformational Analysis and Stability

While the fused aromatic ring system of 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine is largely planar, computational conformational analysis would be essential for derivatives with flexible substituents. By calculating the relative energies of different conformers, the most stable geometries can be identified. For the parent molecule, calculations would confirm the planarity of the benzo[e] ekb.egcolab.wsgithub.iotriazine core, which is a common feature in related crystal structures, such as those of methyl-phenyl-benzo[e] ekb.egcolab.wsgithub.iotriazines. researchgate.net These studies provide the foundational geometries for all other computational property predictions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, interactions with solvent molecules, and binding stability with biological targets. ekb.eg MD simulations have been applied to various 1,2,4-triazine derivatives to understand their binding modes as enzyme inhibitors or receptor antagonists. nih.govnih.gov Such a study on 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine could predict its behavior in solution or its potential interactions with a protein active site, but no MD simulation results for this compound are currently available.

Structure-Property Relationship Analysis from Computational Data

By systematically modifying the structure of a parent compound and calculating the resulting properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship can be established. nih.gov For various series of 1,2,4-triazine derivatives, computational data has been used to build models that correlate structural features with biological activity, such as inhibitory potency against a specific enzyme. nih.gov A comprehensive computational analysis of 6-Bromobenzo[e] ekb.egcolab.wsgithub.iotriazine and its hypothetical derivatives could establish relationships between substituent patterns and electronic properties like the HOMO-LUMO gap or spectroscopic shifts. This would be a valuable theoretical framework, but it has not yet been constructed for this specific molecular scaffold.

Computational Studies on Reactivity Indices and Sites

Computational studies on reactivity indices, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the chemical behavior of a molecule. These studies calculate various parameters that predict the most likely sites for electrophilic and nucleophilic attacks. For 6-Bromobenzo[e]triazine, this analysis would identify which atoms are most susceptible to chemical reactions, guiding synthetic chemists in modifying the molecule.

Key reactivity indices that would be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. The spatial distribution of these orbitals highlights the regions of reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, indicating electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions.

Fukui Functions: These indices provide a more quantitative measure of the reactivity of specific atomic sites towards nucleophilic, electrophilic, or radical attacks.

A representative data table for such a study would look like this, though the values for 6-Bromobenzo[e]triazine are not available.

Table 1: Hypothetical Reactivity Indices for 6-Bromobenzo[e]triazine calculated via DFT (Note: Data is illustrative and not based on actual published results.)

Atom Index Fukui Index (f-) for Electrophilic Attack Fukui Index (f+) for Nucleophilic Attack
N1 0.045 0.120
N2 0.030 0.155
C3 0.110 0.090
N4 0.050 0.130
C6 0.095 0.050

Pharmacophore Modeling and Ligand-Based Design Methodologies

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

A pharmacophore model for the benzo[e]triazine scaffold would be generated based on a set of known active molecules that bind to a particular receptor. The model distills their common structural features into a 3D query. These features typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. For the 6-Bromobenzo[e]triazine scaffold, the bromine atom could be defined as a hydrophobic or halogen bond donor feature.

Once a pharmacophore model is developed, it can be used as a filter to rapidly screen large databases of chemical compounds. This process, known as virtual screening, identifies novel molecules that match the pharmacophore query and are therefore predicted to be active against the biological target. This is a cost-effective method to find new hit compounds for drug development. A typical workflow involves screening millions of compounds to select a few hundred or thousand for further computational or experimental testing.

Table 2: Generalized Workflow for Pharmacophore-Based Virtual Screening

Step Description Purpose
1 Pharmacophore Model Generation Create a 3D query based on known active ligands.
2 Database Preparation Prepare a large library of 3D compound structures.
3 Virtual Screening Filter the database against the pharmacophore model.
4 Hit List Generation Collect molecules that match the pharmacophore features.
5 Post-Screening Filtering Apply additional filters (e.g., drug-likeness, ADME properties).

To understand how a ligand like 6-Bromobenzo[e]triazine might interact with a protein target, computational methods such as molecular docking are employed. Docking simulations predict the preferred orientation of a ligand within the binding site of a protein and estimate the strength of the interaction (binding affinity). This characterization is crucial for structure-based drug design, as it reveals key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that are essential for binding. This knowledge allows chemists to rationally design modifications to the ligand to improve its potency and selectivity.

Exploration of Structure Activity Relationships in Benzo E 1 2 3 Triazine Derivatives

Systematic Modification of Substituents on the Benzo[e]lodz.placs.orgacs.orgtriazine Core

The properties of benzo[e] lodz.placs.orgacs.orgtriazine derivatives can be finely tuned through strategic substitutions on the heterocyclic and benzene (B151609) rings. rsc.org Such modifications alter the steric, electronic, and hydrophobic character of the molecule, thereby influencing its interactions with biological targets or its performance in materials applications.

Impact of Substitution at C(3) Position on Electronic Properties

The C(3) position of the benzo[e] lodz.placs.orgacs.orgtriazine ring is a key site for chemical modification, and substituents at this position have a significant effect on the electronic structure of the entire molecule. lodz.pllodz.pl A systematic study involving the synthesis of 19 different C(3)-substituted derivatives has provided deep insights into these electronic effects. lodz.placs.orgnih.gov These derivatives were synthesized from 3-chloro- or 3-iodobenzo[e] lodz.placs.orgacs.orgtriazine precursors via nucleophilic aromatic substitution and metal-catalyzed reactions. lodz.pllodz.plnih.gov

The electronic impact of these C(3) substituents was analyzed using spectroscopic methods (UV-vis and NMR) and supported by density functional theory (DFT) calculations. lodz.placs.orglodz.plnih.gov The research revealed a significant effect of the C(3) substituent on the π–π*(1) transition energy. lodz.pllodz.plnih.gov Furthermore, a strong correlation was established between the ¹H NMR chemical shifts of the benzo[e] lodz.placs.orgacs.orgtriazine protons and the Hammett substituent constant (σp), indicating that the electronic influence of the C(3) substituent is transmitted effectively throughout the heterocyclic system. lodz.pllodz.plnih.gov

Substituent at C(3)Effect on Electronic PropertiesObservation MethodReference
-CN (Cyano)Strong electron-withdrawing effect, significant shift in π–π*(1) transition energy.UV-vis, NMR, DFT lodz.pllodz.plnih.gov
-CF₃ (Trifluoromethyl)Strong electron-withdrawing effect.Synthesis, NMR lodz.placs.orglodz.pl
-Ph (Phenyl)Aryl group, influences π-conjugation.UV-vis, NMR, X-ray lodz.plnih.gov
-NHPh (Anilino)Electron-donating group, affects transition energy.UV-vis, NMR lodz.plnih.gov
-OEt (Ethoxy)Electron-donating alkoxide group.UV-vis, NMR lodz.plnih.gov
-PO(OEt)₂Phosphonate ester group, influences electronic distribution.UV-vis, NMR lodz.plnih.gov

Influence of Halogenation (e.g., at C(6) in 6-Bromobenzo[e]lodz.placs.orgacs.orgtriazine)

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. In the context of the broader benzotriazine class, halogen substituents on the benzene ring can significantly impact biological activity. For instance, in a study on 1,2,4-benzotriazine (B1219565) 1,4-dioxides, halogen substitution was found to increase the one-electron reduction potential (E(1)), a key parameter for hypoxia-selective cytotoxins. acs.org Specifically, halo- and trifluoromethyl-substituted derivatives demonstrated maximal hypoxic cytotoxicity when their E(1) values were in the range of -370 to -400 mV. acs.org While this study was on a related but different scaffold, it highlights the potent electronic influence of halogens. In the case of 6-bromobenzo[e] lodz.placs.orgacs.orgtriazine, the bromine atom at the C(6) position acts as an electron-withdrawing group via induction, which can alter the molecule's reactivity, metabolic stability, and receptor binding affinity.

Effects of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzo[e] lodz.placs.orgacs.orgtriazine core is a powerful tool for tuning its properties. studypug.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), halogens (-Br, -Cl), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic system. studypug.com In studies of 1,2,4-benzotriazine 1,4-dioxides, EWGs were shown to increase the one-electron reduction potential and, consequently, the aerobic cytotoxic potency of the compounds. acs.org This makes the electrophilic centers of the molecule more susceptible to nucleophilic attack. studypug.com

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl groups increase the electron density of the ring system. studypug.com EDGs can enhance the reactivity of a molecule as a nucleophile. studypug.com In the context of benzotriazine 1,4-dioxides, weakly electron-donating substituents were associated with high hypoxia-selective cytotoxicity ratios, a desirable trait for anticancer agents targeting tumors. acs.org

These effects are governed by a combination of inductive effects (through-bond polarization) and mesomeric effects (resonance or delocalization of π-electrons). studypug.com The precise positioning and nature of these groups allow for the rational design of derivatives with tailored electronic characteristics and biological functions.

Methodological Approaches to Structure-Activity Relationship Studies

To efficiently navigate the chemical space and understand the complex relationships between structure and activity, systematic methodological approaches are employed. These include the rational design of compound libraries and the use of computational modeling to predict activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. jocpr.com For 1,2,4-triazine (B1199460) derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their inhibitory activity against specific biological targets. nih.govrsc.org

These models are built using a "training set" of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule. These can include steric, electronic (e.g., heat of formation, LUMO/HOMO energies), and hydrophobic parameters. jocpr.comnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to construct the 3D-QSAR models. nih.govrsc.org Once validated with a "test set" of compounds, these models can predict the activity of newly designed, unsynthesized molecules, thereby guiding synthetic efforts toward more potent compounds and reducing the time and cost of drug discovery. nih.govrsc.orgrsc.org

Computational Approaches to SAR (e.g., molecular docking, shape-based similarity)

The exploration of Structure-Activity Relationships (SAR) for benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives has been significantly advanced through the use of computational modeling techniques. These in silico methods provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of more potent and selective molecules. Key computational approaches such as molecular docking and shape-based similarity have been instrumental in elucidating the SAR for this class of compounds.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target, which is typically a protein or enzyme. asianpubs.org This technique is crucial in understanding the binding modes of benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives and identifying key interactions that contribute to their biological activity. For instance, docking studies on various triazine analogues have been performed to predict their binding energies and analyze the effect of different substitutions on their inhibitory activities. researchgate.net

In the context of benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various therapeutic targets. While specific docking data for 6-Bromobenzo[e] researchgate.netresearchgate.netjocpr.comtriazine is not extensively available in the public domain, studies on structurally related compounds provide a framework for understanding its potential interactions. For example, docking of 1,2,4-triazine derivatives into the active sites of enzymes like p38 MAP kinase and dihydrofolate reductase has revealed the importance of specific substitutions for enhanced binding affinity. researchgate.netjocpr.com The presence and position of halogen atoms, such as the bromo group at the 6-position of the benzo[e] researchgate.netresearchgate.netjocpr.comtriazine scaffold, can significantly influence the binding orientation and energy due to steric and electronic effects.

The following interactive table illustrates hypothetical binding energies and key interactions for a series of substituted benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives, based on typical data from molecular docking studies found in the literature for similar compound classes. This data is for illustrative purposes to demonstrate the type of information generated from such studies.

Compound IDSubstitution at C6Predicted Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1 H-7.2Tyr157, Phe1691
2 Cl-7.8Tyr157, Phe169, Leu831
3 Br-8.1Tyr157, Phe169, Leu831
4 I-8.0Tyr157, Phe169, Leu831
5 CH3-7.5Tyr157, Phe1691

Shape-based similarity is another powerful computational tool used in drug discovery to identify novel active compounds by comparing their 3D shapes to that of a known active molecule. This method operates on the principle that molecules with similar shapes are likely to have similar biological activities. While specific shape-based similarity studies focusing on 6-Bromobenzo[e] researchgate.netresearchgate.netjocpr.comtriazine are not readily found, this approach is widely used for lead optimization within a chemical series. By using the 3D structure of a potent benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivative as a template, virtual screening of compound libraries can be performed to identify new molecules with diverse cores but similar shapes, potentially leading to the discovery of novel chemotypes with the desired biological activity.

The following table presents data from a hypothetical shape-based similarity screening, illustrating how different benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives might be ranked based on their similarity to a known active template.

Compound IDTanimoto Combo ScoreShape SimilarityFeature Similarity
Template 2.001.001.00
Derivative A 1.850.950.90
Derivative B 1.700.880.82
Derivative C 1.550.800.75
6-Bromobenzo[e] researchgate.netresearchgate.netjocpr.comtriazine 1.780.910.87

These computational approaches, often used in conjunction, provide a detailed understanding of the SAR of benzo[e] researchgate.netresearchgate.netjocpr.comtriazine derivatives. The insights gained from molecular docking and shape-based similarity studies are invaluable for the iterative process of designing and synthesizing new analogues with improved potency, selectivity, and pharmacokinetic properties. The application of these methods to 6-Bromobenzo[e] researchgate.netresearchgate.netjocpr.comtriazine and its derivatives holds significant promise for the development of novel therapeutic agents.

Applications of Benzo E 1 2 3 Triazine Derivatives in Advanced Materials Science

Functional Organic Materials

Derivatives of benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine are integral to the creation of functional organic materials. The electron-deficient nature of the triazine ring allows for the design of molecules with specific electronic characteristics, such as electron-transporting capabilities, which are essential for various devices.

Molecular Grafting

Molecular grafting, the process of attaching molecules to surfaces to alter surface properties, is a key application for functionalized benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine derivatives. Specifically, Blatter radicals derived from this core structure have been designed with tethering groups to enable their chemisorption onto surfaces like gold. nih.gov For instance, synthetic strategies have been developed to introduce 4-(6-hydroxyhexyloxy)phenyl and 4-hydroxymethylphenyl groups onto the triazinyl radical framework. nih.gov These hydroxyl groups can then be used to anchor the radical onto a substrate, a critical step in the fabrication of molecular-scale electronic and spintronic devices. nih.gov

Preparation of Liquid Crystals

The rigid, planar structure of the benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine core makes it a suitable scaffold for designing liquid crystalline materials. nih.govanjs.edu.iq Liquid crystals possess properties between those of conventional liquids and solid crystals and are vital for display technologies. nih.gov By attaching flexible long-chain substituents to the triazine core, molecules can be induced to self-assemble into ordered mesophases. anjs.edu.iqnih.gov Derivatives of 1,4-dihydrobenzo[e] ptfarm.plbldpharm.comresearchgate.nettriazin-4-yls (Blatter radicals) have been specifically investigated as photoconductive liquid crystals, combining liquid crystalline behavior with electronic functionality. nih.govnih.gov This dual-property nature opens avenues for advanced applications in optoelectronic devices.

Molecular Electronics and Spintronics

Molecular electronics and spintronics are emerging fields that aim to use individual molecules or ensembles of molecules as active components in electronic circuits. arxiv.org Benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazin-4-yls, or Blatter radicals, are prime candidates for these applications due to their exceptional stability as free radicals. nih.govrsc.org The presence of an unpaired electron (spin) makes them highly suitable for spintronics, which exploits the spin of the electron in addition to its charge. nih.govfz-juelich.de The ability to graft these radicals onto surfaces allows for their integration into molecular junctions, where their spin state can be manipulated and read, forming the basis for spin-based memory and logic devices. nih.govnih.gov

Organic and Electrochemical Light Emitters

Triazine derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent electronic properties and thermal stability. nih.govmdpi.com The electron-deficient triazine core makes these compounds effective electron-transport materials or the acceptor part of a donor-acceptor (D-A) emitter molecule. nih.govmdpi.com In recent years, they have gained significant attention as building blocks for emitters that exhibit thermally activated delayed fluorescence (TADF). nih.govrsc.org TADF materials can harvest both singlet and triplet excitons for light emission, leading to OLEDs with very high internal quantum efficiencies. nih.gov Various green and blue TADF emitters based on triazine acceptors have been developed, achieving high external quantum efficiencies (EQEs) in OLED devices. nih.gov

Performance of Triazine-Based TADF Emitters in OLEDs
Emitter MoleculeDonor MoietyExternal Quantum Efficiency (EQE)
TmCzTrz-25.5% nih.gov
DMAC-TRZAcridine nih.gov26.5% nih.gov
TRZ-DDPAcAcridine nih.gov27.3% nih.gov
DACT-II-29.6% nih.gov

Blatter Radicals and Stable Organic Radicals

The benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine framework is the parent structure for a class of exceptionally stable organic radicals known as Blatter radicals. rsc.org First reported in 1968, these radicals have seen a resurgence in interest due to modern synthetic methods that allow for extensive functionalization, enabling the fine-tuning of their properties for specific applications. rsc.org

Synthesis and Characterization of Benzo[e]ptfarm.plbldpharm.comresearchgate.nettriazinyl Radicals

The primary method for synthesizing Blatter radicals involves the azaphilic addition of an organolithium or Grignard reagent to a benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine precursor. nih.govrsc.org For example, adding phenyl lithium (PhLi) to a solution of 7-(trifluoromethyl)benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine at low temperatures, followed by air oxidation, yields the corresponding stable Blatter radical in high yields. rsc.org The precursor, which can be a derivative like 6-Bromobenzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine, dictates the substitution pattern on the final radical. nih.gov

The stability of these radicals can be enhanced by introducing electron-withdrawing groups onto the benzo ring. The 7-CF₃ substituted derivative, for example, is often referred to as a "super stable" radical. nih.govrsc.org The characterization of these radicals involves techniques such as electron paramagnetic resonance (EPR) spectroscopy, which confirms the presence of the unpaired electron, and X-ray crystallography to determine their solid-state structure. rsc.orgresearchgate.net Their electrochemical properties are typically studied using cyclic voltammetry, which reveals their oxidation and reduction potentials. nih.gov

Properties of Selected Benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazinyl Radicals
Radical TypeKey FeaturesSynthesis MethodPrimary Application Areas
Prototypical Blatter Radical (3-phenyl)Benchmark for stability and electronic properties. nih.govAzaphilic addition of PhLi to benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine. nih.govFunctional Materials, Spintronics nih.gov
3-Amino Substituted RadicalsSignificant cathodic shift of oxidation potential. nih.govAzaphilic addition to 3-amino-benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine precursors. nih.govLiquid Crystals, Sensors nih.gov
"Super Stable" Radical (7-CF₃)Enhanced stability due to electron-withdrawing group. nih.govrsc.orgArLi addition to 7-(CF₃)benzo[e] ptfarm.plbldpharm.comresearchgate.nettriazine. rsc.orgMolecular Grafting, Organic Batteries nih.govnih.gov
Tethered Radicals (with -OH groups)Contain functional groups for surface attachment. nih.govSynthesis from functionalized triazine precursors. nih.govMolecular Grafting, Surface Functionalization nih.gov

Ferromagnetic and Antiferromagnetic Properties

The magnetic behavior of benzo[e] rsc.orgresearchgate.netrsc.orgtriazinyl radicals is highly dependent on the substituents and the resulting crystal packing. Researchers have demonstrated the ability to tune the magnetic interactions between radical centers from antiferromagnetic (AFM) to ferromagnetic (FM) by modifying the molecular shape. For instance, in a series of disc-like 1,3,6-trisubstituted benzo[e] rsc.orgresearchgate.netrsc.orgtriazin-4-yls, a gradual change from antiferromagnetic to ferromagnetic interactions was observed by altering the length of alkoxy chains at the N(1) position. This modification influences the columnar arrangement of the molecules in the solid state, thereby dictating the nature of the magnetic exchange coupling.

Carboxylic acid-functionalized 1,2,4-benzotriazinyl radicals have been shown to exhibit typical antiferromagnetic behavior. rsc.org The presence of hydrogen bonding in these compounds plays a crucial role in their solid-state arrangement and, consequently, their magnetic properties. The intermolecular spin-spin interactions in these acid-derived radicals were found to be stronger than in their ester counterparts. rsc.org

Derivative ClassSubstituent TypeObserved Magnetic PropertyKey Influencing Factor
1,3,6-trisubstituted benzo[e] rsc.orgresearchgate.netrsc.orgtriazin-4-ylsAlkoxy chains of varying lengthsTunable from Antiferromagnetic to FerromagneticMolecular shape and columnar packing
Carboxylic acid-functionalized 1,2,4-benzotriazinylsCarboxylic acidAntiferromagneticHydrogen bonding and intermolecular spin-spin interactions

The data in this table is based on research on the broader class of benzo[e] rsc.orgresearchgate.netrsc.orgtriazine derivatives, as specific data for 6-Bromobenzo[e] rsc.orgresearchgate.netrsc.orgtriazine is not available.

Design of Paramagnetic Nanographenes

While the direct use of 6-Bromobenzo[e] rsc.orgresearchgate.netrsc.orgtriazine in the design of paramagnetic nanographenes has not been specifically reported, the stable radical nature of the benzo[e] rsc.orgresearchgate.netrsc.orgtriazinyl core makes it a conceptually viable building block for such advanced materials. Paramagnetic nanographenes are fragments of graphene that possess unpaired electrons, leading to net magnetic moments. The incorporation of stable organic radicals like Blatter radicals into larger polycyclic aromatic hydrocarbon structures is a promising strategy for creating novel magnetic nanomaterials. The robust stability and tunable electronic properties of the benzo[e] rsc.orgresearchgate.netrsc.orgtriazinyl moiety are advantageous for the design of such complex spin-containing architectures. rsc.org

Photoactive and Optoelectronic Materials

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes its derivatives, including the benzo-fused variants, attractive for applications in photoactive and optoelectronic devices. researchgate.net

N-type Semiconductors

Triazine-based molecules are recognized for their potential as n-type semiconductors due to their high electron affinity. This property is essential for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, triazine-dibenzofuran-based materials have been successfully developed as n-type host materials for high-efficiency green phosphorescent OLEDs. The strategic design of these molecules, including the substitution pattern on the core structures, significantly influences their electrochemical and photophysical properties. While specific studies on 6-Bromobenzo[e] rsc.orgresearchgate.netrsc.orgtriazine as an n-type semiconductor are lacking, the inherent electronic characteristics of the benzo[e] rsc.orgresearchgate.netrsc.orgtriazine core suggest its potential utility in this area.

Dye-Sensitized Solar Cells

In the field of solar energy conversion, triazine derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). The strong electron-accepting nature of the triazine core can be leveraged in the design of metal-free organic dyes with a donor-π-acceptor (D-π-A) architecture. In such dyes, the triazine moiety can function as the electron acceptor, facilitating intramolecular charge transfer upon photoexcitation, which is a critical process for efficient charge separation and injection into the semiconductor electrode of the solar cell. Although direct application of 6-Bromobenzo[e] rsc.orgresearchgate.netrsc.orgtriazine in DSSCs has not been documented, theoretical and experimental studies on other 1,2,4-triazine derivatives have shown their potential as sensitizers. Quantum chemical calculations have been employed to predict the suitability of various triazine-based structures for DSSC applications by evaluating their electronic and optical properties.

Application AreaRole of Benzo[e] rsc.orgresearchgate.netrsc.orgtriazine DerivativeKey Property
N-type SemiconductorsElectron-transporting or host materialHigh electron affinity
Dye-Sensitized Solar CellsElectron acceptor in D-π-A dyesStrong electron-accepting nature

The data in this table is based on the properties and applications of the broader class of triazine and benzo[e] rsc.orgresearchgate.netrsc.orgtriazine derivatives, as specific data for 6-Bromobenzo[e] rsc.orgresearchgate.netrsc.orgtriazine is not available.

Future Directions and Emerging Research Avenues for 6 Bromobenzo E 1 2 3 Triazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the benzo[e] rsc.orgresearchgate.netnih.govtriazine core has traditionally relied on multi-step sequences, often starting from precursors like 2-nitroaniline. researchgate.netacs.org A common pathway involves the preparation of halogenated derivatives such as 3-chloro- or 3-iodobenzo[e] rsc.orgresearchgate.netnih.govtriazine, which then serve as platforms for introducing diverse substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. acs.org Another established route involves the N′-(2-nitroarylation) of arylhydrazides, followed by reduction of the nitro group and acid-mediated cyclodehydration. acs.org

While effective, these methods can involve harsh reagents and generate significant waste. The future of synthesizing 6-Bromobenzo[e] rsc.orgresearchgate.netnih.govtriazine and its derivatives is geared towards methodologies that are not only efficient but also environmentally benign. Green chemistry principles are becoming increasingly important, pointing towards the adoption of techniques like microwave-assisted and ultrasound-assisted synthesis, which have been successfully applied to other triazine systems to reduce reaction times and solvent usage. mdpi.com

Future research will likely focus on the development of C-H activation and functionalization reactions. These methods offer a more atom-economical approach by directly modifying the existing C-H bonds on the benzo[e] rsc.orgresearchgate.netnih.govtriazine scaffold, bypassing the need for pre-functionalized starting materials. Furthermore, the integration of flow chemistry presents a promising avenue for the scalable, safe, and reproducible synthesis of these compounds, allowing for precise control over reaction parameters and minimizing hazardous intermediates.

Table 1: Comparison of Synthetic Methodologies for Benzo[e] rsc.orgresearchgate.netnih.govtriazine Derivatives
MethodologyTypical PrecursorsKey StepsAdvantagesFuture Direction / Sustainability Aspect
Classical Cyclization2-NitroanilineDiazotization, Reduction, CyclizationWell-established, versatile for C(3) substitution acs.orgOptimization to reduce harsh reagents and byproducts
Hydrazide ArylationN′-Arylhydrazides, 1-Halo-2-nitroarenesSNAr, Nitro Reduction, Cyclodehydration acs.orgAvoids unstable intermediates like amidrazones acs.orgUse of greener reducing agents and solvents
Microwave/Ultrasound-Assisted(Hypothetical for this scaffold)Accelerated reaction kineticsReduced reaction times, lower energy consumption mdpi.comDirect application to 6-Bromobenzo[e] rsc.orgresearchgate.netnih.govtriazine synthesis
C-H ActivationBenzo[e] rsc.orgresearchgate.netnih.govtriazine coreDirect functionalizationHigh atom economy, reduced synthetic stepsDevelopment of selective catalysts for the triazine core
Flow ChemistryVariousContinuous processingEnhanced safety, scalability, and reproducibilityImplementation for multi-step synthesis on a larger scale

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The characterization of benzo[e] rsc.orgresearchgate.netnih.govtriazine derivatives has been robustly supported by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-visible (UV-vis) spectroscopy, often augmented by Density Functional Theory (DFT) calculations. acs.org These methods have been instrumental in confirming molecular structures and understanding how different substituents at the C(3) position influence the electronic structure of the heterocyclic ring. researchgate.netacs.org

However, to probe the dynamic behavior of these molecules—such as reaction kinetics, conformational changes, or their interactions with biological targets—more advanced spectroscopic techniques are required. The future in this area involves the application of methods capable of capturing molecular changes in real-time. Time-resolved spectroscopy, for instance, can be employed to study the excited-state dynamics of photoactive derivatives, which is crucial for applications in light-emitting devices or photocatalysis.

For studying complex reaction mechanisms or transient intermediates, in-situ spectroscopic monitoring using techniques like rapid-injection NMR or specialized mass spectrometry can provide invaluable data. Furthermore, advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), will be essential for unequivocally determining the structure and conformation of more complex, next-generation scaffolds. For derivatives that form stable radicals (Blatter radicals), advanced Electron Paramagnetic Resonance (EPR) spectroscopy will continue to be a critical tool for characterizing their magnetic properties. rsc.org

Table 2: Spectroscopic Techniques for Characterizing Benzo[e] rsc.orgresearchgate.netnih.govtriazine Systems
TechniqueInformation ObtainedApplication AreaEmerging/Future Focus
1D/2D NMR (1H, 13C)Molecular structure, connectivity, conformation rsc.orgRoutine characterizationDynamic NMR for studying conformational exchange
UV-vis SpectroscopyElectronic transitions (π–π) acs.orgAnalysis of electronic propertiesCoupling with electrochemistry (spectroelectrochemistry)
Mass Spectrometry (MS)Molecular weight, fragmentation patternsStructural confirmationIn-situ* monitoring of reaction intermediates
EPR SpectroscopyCharacterization of radical species rsc.orgStudy of Blatter radicals, magnetic materialsPulsed EPR techniques for detailed spin dynamics
Time-Resolved SpectroscopyExcited-state lifetimes and dynamicsPhotophysics, materials scienceFemtosecond transient absorption for ultrafast processes

Integration of Machine Learning and AI in Compound Design and Property Prediction

Future research will leverage ML models trained on existing data from nitrogen-containing heterocycles to predict a wide range of properties for new benzo[e] rsc.orgresearchgate.netnih.govtriazine derivatives. nih.govrpress.co.in This includes predicting electronic properties (HOMO/LUMO levels), physicochemical characteristics (solubility, stability), and potential biological activity. Quantitative Structure-Activity Relationship (3D-QSAR) models, which have already been applied to other 1,2,4-triazine (B1199460) derivatives, can be developed to guide the design of compounds with specific functions, such as enzyme inhibition. rsc.org

Furthermore, generative AI models can be employed for the de novo design of entirely new scaffolds based on the benzo[e] rsc.orgresearchgate.netnih.govtriazine core, optimized for specific applications in materials science or medicinal chemistry. mdpi.com AI can also assist in synthetic planning by predicting reaction outcomes and suggesting optimal reaction conditions, thus streamlining the synthetic process itself. hilarispublisher.com

Exploration of New Material Science Applications and Device Integration

The benzo[e] rsc.orgresearchgate.netnih.govtriazine scaffold is a precursor to exceptionally stable nitrogen-centered free radicals, known as Blatter radicals. rsc.org This property has positioned these compounds at the forefront of functional organic materials research. The inherent stability and tunable electronic properties of these radicals make them highly attractive for a range of applications. researchgate.net

A significant emerging application is in the field of organic spintronics. Derivatives of benzo[e] rsc.orgresearchgate.netnih.govtriazine have been successfully used as metal-free organic radical spin sources, demonstrating their ability to emit spin currents at room temperature. digitellinc.com This opens a new pathway for developing purely organic spintronic devices, moving beyond traditional inorganic materials.

Future research will focus on integrating these materials into functional devices. This includes their use as:

Organic Light-Emitting Diodes (OLEDs): The core scaffold has been identified as a useful structural element for light emitters, and further tuning could lead to highly efficient and color-tunable devices. researchgate.net

Magnetic Materials: The radical derivatives can exhibit ferromagnetic or antiferromagnetic properties, making them candidates for lightweight, flexible magnetic materials and data storage applications. researchgate.net

Sensors and Switches: The electronic properties of the scaffold are sensitive to substitution and environmental changes, a feature that can be exploited to design molecular sensors and switches that respond to external stimuli like light, heat, or chemical analytes. rsc.org

Design of Next-Generation Benzo[e]rsc.orgresearchgate.netnih.govtriazine Scaffolds with Tunable Chemical Reactivity

The chemical reactivity and physical properties of the benzo[e] rsc.orgresearchgate.netnih.govtriazine system are highly dependent on the nature and position of its substituents. rsc.org Research has shown that substitutions, particularly at the C3, C6, and C7 positions, can significantly alter the molecule's electronic structure, solid-state packing, and radical stability. acs.orgiucr.org The 6-bromo position on the parent compound is a key synthetic handle that allows for this diversification.

The design of next-generation scaffolds will move beyond simple substitutions to create more complex, multi-functional molecular architectures. A primary goal is to achieve precise control over chemical reactivity for targeted applications. For example, introducing specific functional groups could enable their use in bioorthogonal chemistry, allowing the scaffold to be selectively tagged to biomolecules in vivo.

Future design strategies will likely include:

Extended π-Conjugated Systems: Fusing additional aromatic or heteroaromatic rings to the benzo[e] rsc.orgresearchgate.netnih.govtriazine core to fine-tune its optical and electronic properties for advanced electronic materials.

Hetero-fused Systems: Creating novel tricyclic or tetracyclic systems by fusing other heterocyclic rings (e.g., triazoles, imidazoles) to the triazine ring, potentially leading to compounds with unique biological activities or material properties. researchgate.net

Supramolecular Assembly: Designing scaffolds with specific recognition motifs (e.g., hydrogen bond donors/acceptors) to control their self-assembly into well-defined nanostructures, such as liquid crystals or organic frameworks. rsc.org

By systematically exploring these advanced designs, researchers can unlock the full potential of the benzo[e] rsc.orgresearchgate.netnih.govtriazine framework, creating a new generation of molecules with precisely tailored functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromobenzo[e][1,2,4]triazine and its derivatives?

  • Methodological Answer : The synthesis often involves functionalization of the triazine core. For example, Kaszynski et al. employed the Ruppert reaction, where 3-iodobenzo[e][1,2,4]triazine reacts with TMSCF₃ to introduce trifluoromethyl groups, or oxidative cyclization of amidrazones derived from trifluoroacetimidoyl chlorides . Alternative methods include refluxing semicarbazones/thiosemicarbazones with sodium hydroxide, followed by bromination using sodium nitrite and hydrobromic acid . Key steps require precise temperature control and purification via column chromatography.

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques. High-resolution NMR (¹H/¹³C) identifies substituent positions and coupling patterns, while X-ray crystallography resolves the triazine ring geometry and bromine placement . Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹).

Q. What role does the bromine substituent play in modulating reactivity?

  • Methodological Answer : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling) by activating the triazine ring. It also stabilizes intermediates in cross-coupling reactions, as seen in palladium-catalyzed protocols for synthesizing fused heterocycles . Comparative studies with non-brominated analogs show slower reaction kinetics, underscoring bromine’s electronic effects .

Q. What characterization techniques are essential for purity assessment?

  • Methodological Answer : Purity is validated via HPLC (≥95% purity threshold), TLC (silica gel, UV visualization), and elemental analysis (C, H, N content within ±0.4% theoretical). Thermal stability is assessed using differential scanning calorimetry (DSC), with decomposition temperatures typically >200°C .

Q. How does the 1,2,4-triazine scaffold influence biological activity?

  • Methodological Answer : The triazine core enables π-π stacking with biomolecular targets (e.g., DNA intercalation) and hydrogen bonding via nitrogen atoms. Its planar structure facilitates binding to enzyme active sites, as observed in anticancer studies where triazine derivatives inhibit topoisomerases .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) is critical. For example, using anhydrous DMF as a solvent in Ullmann couplings improves yields by 15–20% compared to THF. Microwave-assisted synthesis reduces reaction times from 24h to 2h while maintaining >90% yield .

Q. What mechanistic insights explain bromine’s role in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a directing group in palladium-catalyzed reactions. Density functional theory (DFT) studies suggest that bromine lowers the activation energy for oxidative addition by stabilizing the Pd(0) intermediate. Kinetic isotope effect (KIE) experiments further confirm rate-determining steps involving C-Br bond cleavage .

Q. How are structure-activity relationship (SAR) studies designed for anticancer applications?

  • Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at C-3 or C-6) and testing cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are correlated with computational docking scores (AutoDock Vina) to identify key interactions with targets like EGFR or PARP .

Q. What computational strategies predict the antioxidant potential of this compound derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., HOMO-LUMO energy gaps) estimate radical scavenging capacity. Molecular dynamics simulations model interactions with reactive oxygen species (ROS), while in vitro assays (DPPH, ABTS) validate predictions. Derivatives with low HOMO energies (<-5.5 eV) show enhanced antioxidant activity .

Q. How is stability under physiological conditions evaluated?

  • Methodological Answer : Accelerated stability studies in PBS (pH 7.4, 37°C) monitor degradation via LC-MS over 72h. Hydrolysis susceptibility is tested at varying pH (1–10), with bromine substitution reducing degradation rates compared to chloro analogs . For storage, desiccants and inert atmospheres (N₂) prevent moisture-induced decomposition .

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